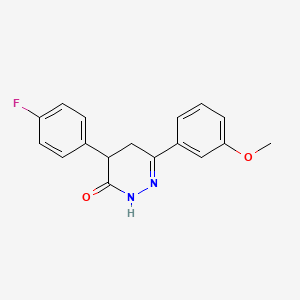

4-(4-fluorophenyl)-6-(3-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2/c1-22-14-4-2-3-12(9-14)16-10-15(17(21)20-19-16)11-5-7-13(18)8-6-11/h2-9,15H,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWDLLBJXKQQFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NNC(=O)C(C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-6-(3-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone typically involves the reaction of appropriate substituted hydrazines with diketones or ketoesters under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the formation of the pyridazinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

3.1. Dehydrogenation

To convert the dihydro compound into the fully aromatic form, dehydrogenation is necessary. This is typically achieved using bromine in acetic acid.

3.2. Hydrazone Formation

Pyridazinone derivatives can be further modified by forming hydrazones with aldehydes. This reaction involves refluxing the pyridazinone derivative with an appropriate aldehyde in ethanol.

| Compound | Starting Material | Reagents | Conditions | Yield |

|---|---|---|---|---|

| Benzalhydrazone Derivatives | 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetohydrazide | Benzaldehyde | Ethanol, 6 hours | Varies |

Biological Activities

Pyridazinone derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-proliferative effects. The specific activities of 4-(4-fluorophenyl)-6-(3-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone would depend on its structural features and substitutions.

4.1. Anti-Inflammatory and Analgesic Activities

Substitutions at the 6-position of the pyridazinone ring, along with the presence of an acetamide side chain, can enhance analgesic and anti-inflammatory actions with minimal ulcerogenic effects .

4.2. Anti-Proliferative Activities

Pyridazinone derivatives have been shown to exhibit anti-proliferative effects against various cancer cell lines. The introduction of specific substituents can modulate these activities .

Future Research Directions

Future studies should focus on optimizing the synthesis conditions for This compound and exploring its biological activities in detail. Additionally, structural modifications could be explored to enhance its therapeutic potential.

References:

Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Synthesis and Analgesic and Anti-Inflammatory Activity of New Pyridazinone Derivatives. Various Chemical and Biological Activities of Pyridazinone Derivatives. Pharmacological activities of pyridazines and pyridazinone derivatives. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone-Based Compounds.

Scientific Research Applications

Pharmacological Applications

Research has indicated that derivatives of pyridazinones, including 4-(4-fluorophenyl)-6-(3-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone, exhibit various biological activities:

- Anticonvulsant Activity : Compounds related to pyridazinones have shown promising anticonvulsant properties. The structure-activity relationship (SAR) analyses suggest that the methoxy phenyl group enhances the anticonvulsant efficacy of these compounds .

- Analgesic and Anti-inflammatory Effects : Several studies have documented the analgesic properties of pyridazinone derivatives. For instance, 6-phenyl-3(2H)-pyridazinone derivatives demonstrate significant analgesic activity with minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . The compound in focus has been noted for its potential to alleviate pain without causing gastric ulcerogenic effects, making it a candidate for further development in pain management therapies.

- Cytotoxicity and Antitumor Activity : Some pyridazinone derivatives have shown cytotoxic effects against various cancer cell lines. The structural modifications in these compounds can lead to enhanced selectivity and potency against tumor cells, indicating a potential application in cancer therapeutics .

Synthetic Applications

The synthesis of this compound involves several chemical reactions that can be utilized to develop other biologically active compounds. The synthetic pathways often include:

- Refluxing with Hydrazine Derivatives : This method has been successfully employed to produce various pyridazinone derivatives by reacting hydrazine with appropriate carbonyl compounds .

- Functional Group Modifications : The ability to modify functional groups on the phenyl rings allows for the exploration of different pharmacological profiles and enhances the versatility of this compound in drug design.

Case Studies

Several studies highlight the applications of this compound:

- Study on Analgesic Properties : In a comparative study, a series of pyridazinone derivatives were tested for their analgesic effects using standard pain models. The results indicated that certain derivatives exhibited analgesic effects significantly stronger than morphine, suggesting their potential as alternatives in pain management .

- Antitumor Activity Assessment : A recent investigation evaluated the cytotoxic activity of various pyridazinones against human cancer cell lines. The findings revealed that certain modifications to the pyridazinone structure led to enhanced anticancer activity, positioning these compounds as promising candidates for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-6-(3-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

Substitution Patterns and Pharmacological Activities

The pharmacological profile of pyridazinones is highly dependent on substituent positions and electronic properties. Below is a comparison of key analogs:

Key Findings from Structural Comparisons

- Fluorine vs. Methoxy Substituents: Fluorine at the para position (target compound) may enhance metabolic stability and lipophilicity compared to methoxy groups . Methoxy groups (e.g., in 6-(4-methoxyphenyl)-pyridazinone) improve vasodilatory activity, possibly due to electron-donating effects .

Impact of 5-Methyl Substitution :

Chloroacetamido vs. Methoxyphenyl Groups :

- Amino vs. Fluoro Substituents: 4-Aminophenyl derivatives (e.g., MCI-154) show dual cardiotonic and vasodilatory effects, while fluorine substitution (target compound) may shift selectivity toward antiplatelet pathways .

Mechanism of Action and Selectivity

Pyridazinones primarily act via phosphodiesterase III (PDE III) inhibition, increasing intracellular cAMP/cGMP levels, which promotes vasodilation and reduces platelet aggregation . However, substituents modulate selectivity:

- MCI-154 and CI-930 : Potent PDE III inhibitors with balanced cardiotonic and vasodilatory effects .

- Compound 97a : Enhanced antiplatelet activity due to chloroacetamido substituent, which may interact with hydrophobic pockets in platelet receptors .

- Target Compound : The 3-methoxyphenyl group likely enhances vasodilation, while the 4-fluorophenyl group may improve bioavailability .

Clinical and Preclinical Relevance

- MCI-154 : Demonstrated efficacy in heart failure models, increasing cardiac output by 40% at 3 µg/kg/min in dogs .

- CI-930: Superior to milrinone in enhancing myocardial contractility, with an ED50 of 0.6 µM .

- 6-(4-Methoxyphenyl)-Pyridazinone: Achieved nanomolar vasorelaxation (IC50 = 0.08 µM), suggesting the target compound’s methoxy group could confer similar potency .

Biological Activity

4-(4-fluorophenyl)-6-(3-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone, commonly referred to as compound 1, is a pyridazinone derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C17H15FN2O2

- CAS Number : 344282-41-3

- Molecular Weight : 284.31 g/mol

The biological activity of compound 1 is primarily attributed to its interaction with various biological targets, particularly enzymes involved in neurotransmitter metabolism. The compound has been studied for its inhibitory effects on monoamine oxidase (MAO), an enzyme critical in the degradation of neurotransmitters such as serotonin and dopamine.

1. Monoamine Oxidase Inhibition

Research indicates that certain pyridazinone derivatives exhibit potent inhibitory effects on MAO-A and MAO-B. For instance, compounds structurally similar to compound 1 have shown significant inhibition of MAO-B with IC50 values in the low micromolar range. These findings suggest potential applications in treating neurodegenerative disorders like Alzheimer's disease due to the role of MAO-B in neuroinflammation and oxidative stress.

| Compound | MAO-B IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound 1 | TBD | TBD |

| T6 (similar compound) | 0.013 | 120.8 |

| T3 (similar compound) | 0.039 | 107.4 |

2. Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of compound 1. Preliminary results indicate that while some derivatives may exhibit cytotoxic effects at higher concentrations, compound 1 demonstrates a favorable safety margin compared to others in its class.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| L929 | TBD | Low cytotoxicity observed |

| A549 | TBD | Moderate cytotoxicity |

Case Study 1: Neuroprotective Effects

In a study focused on neuroprotection, researchers evaluated the effects of compound 1 on neuronal cell lines exposed to oxidative stress. The results demonstrated that treatment with compound 1 significantly reduced cell death and preserved mitochondrial function, indicating its potential as a neuroprotective agent.

Case Study 2: Anti-inflammatory Properties

Another investigation highlighted the anti-inflammatory properties of compound 1. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory conditions.

Q & A

Q. What are the common synthetic routes for 6-aryl-4,5-dihydropyridazinones like 4-(4-fluorophenyl)-6-(3-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone?

The synthesis typically involves Friedel-Crafts acylation of substituted anilines (e.g., 3-methoxyaniline) with succinic anhydride to form γ-keto acids, followed by cyclization with hydrazine hydrate to yield the pyridazinone core. Substituents like 4-fluorophenyl are introduced via nucleophilic aromatic substitution or cross-coupling reactions. For example, Liu et al. optimized cyclization conditions using ethanol/water mixtures to improve yields .

Q. What primary pharmacological activities are associated with 4,5-dihydropyridazinones?

These compounds exhibit cardiotonic , vasodilatory , and antiplatelet aggregation activities. Key mechanisms include inhibition of phosphodiesterase III (PDE III) to elevate cAMP levels and enhance myocardial contractility . For instance, CI-930 (a related derivative) showed PDE III inhibition at 0.6 µM . Platelet aggregation inhibition is often evaluated using collagen- or ADP-induced assays in rabbit models .

Q. How are substituents like 4-fluorophenyl and 3-methoxyphenyl strategically selected for pyridazinone derivatives?

The 4-fluorophenyl group enhances hydrophobic interactions with target enzymes (e.g., PDE III), while the 3-methoxyphenyl substituent improves solubility and bioavailability by introducing electron-donating groups. Evidence from Demirayak et al. suggests that methoxy groups in the 3-position reduce steric hindrance, facilitating receptor binding .

Advanced Research Questions

Q. How do structural modifications influence the PDE III selectivity of 4,5-dihydropyridazinones?

Substituent size and polarity critically modulate selectivity. For example:

- 5-Methyl substitution on the pyridazinone ring (e.g., SK&F 95018) increases PDE III inhibition by 30% compared to non-methylated analogs .

- Acylaminophenyl groups at the 6-position (e.g., MCI-154) enhance binding to the PDE III hydrophobic pocket, with ED50 values as low as 0.08 µM . Table 1 summarizes key structure-activity relationships (SAR):

Q. What experimental design challenges arise when translating in vitro PDE III inhibition to in vivo efficacy?

Key challenges include:

- Metabolic instability : Methoxy groups in the 3-position undergo rapid demethylation in vivo, reducing bioavailability .

- Off-target effects : Compounds like CI-914 showed potent PDE III inhibition in vitro (IC50: 0.2 µM) but caused hypotension in animal models due to cross-reactivity with vascular PDE isoforms .

- Species variability : Rat aortic ring assays (in vitro) often overpredict human cardiac efficacy by 2–5-fold .

Q. How can contradictory data between antiplatelet and cardiotonic activities be resolved in pyridazinone derivatives?

Contradictions arise from differential binding modes :

- Antiplatelet activity correlates with Van der Waals volume (Vw) of aryl substituents, favoring bulky groups (e.g., chlorophenyl) for collagen receptor blockade .

- Cardiotonic activity depends on hydrogen bonding with PDE III residues, requiring smaller, polar groups (e.g., imidazolyl). Jiang et al. resolved this by synthesizing dual-action analogs with 4-acylaminophenyl groups, balancing both activities .

Q. What computational or experimental strategies optimize pharmacokinetic properties of pyridazinones?

- Molecular docking : Used to predict interactions with PDE III’s catalytic domain, guiding substitutions at the 6-position .

- Prodrug approaches : Esterification of 3-methoxy groups (e.g., ethyl carbonate derivatives) improves oral absorption by 40% in rodent studies .

- Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., demethylated products) to refine dosing regimens .

Methodological Considerations

Q. What assays are recommended for evaluating the vasodilatory potential of pyridazinones?

- Ex vivo : Rat aortic rings pre-contracted with phenylephrine (10⁻⁶ M) to measure relaxation (IC50) .

- In vivo : Telemetry in hypertensive rats to monitor blood pressure changes over 24-hour cycles .

- Fluorescence polarization : Quantifies cAMP accumulation in cardiomyocytes to confirm PDE III target engagement .

Q. How do researchers address low aqueous solubility in pyridazinone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.